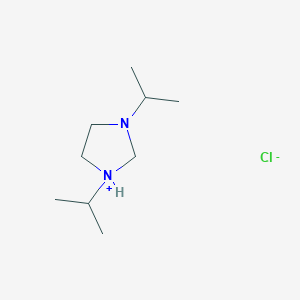

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride

Description

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride (CAS: 139143-09-2) is an imidazolium-based ionic compound featuring two isopropyl groups at the 1- and 3-positions of the imidazolidinium ring and a chloride counterion . Its molecular formula is C₉H₁₇ClN₂, with a molecular weight of 188.70 g/mol.

Properties

CAS No. |

871126-32-8 |

|---|---|

Molecular Formula |

C9H21ClN2 |

Molecular Weight |

192.73 g/mol |

IUPAC Name |

1,3-di(propan-2-yl)imidazolidin-1-ium;chloride |

InChI |

InChI=1S/C9H20N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h8-9H,5-7H2,1-4H3;1H |

InChI Key |

FTPKFIRFYNSYPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+]1CCN(C1)C(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Intramolecular Cyclization of Propargylic Ureas

A notable method involves the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, which are closely related intermediates to the imidazolidinium salts. This method employs strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze the reaction at mild temperatures (around 40 °C), achieving rapid and efficient conversion.

- The reaction proceeds via deprotonation of the urea proton, followed by cyclization.

- Functional group tolerance is high, allowing for various substituents including halogens and methoxy groups.

- The reaction completes within minutes, providing high yields of imidazolidinone intermediates that can be converted to the chloride salt.

Table 1: Representative Yields of Imidazolidin-2-one Formation (Base-Catalyzed Cyclization)

| Entry | Substrate Type | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Propargylic urea (alkyl) | BEMP | 40 | 1 min | 86 |

| 2 | Propargylic urea (aryl halide) | BEMP | 40 | 1 min | 68–93 |

| 3 | Propargylic amine + isocyanate | BEMP | Room temp | 1 h | Quantitative |

One-Pot Synthesis from Propargylic Amines and Isocyanates

An efficient one-pot synthesis involves direct reaction of propargylic amines with isocyanates in the presence of BEMP catalyst in acetonitrile solvent. This approach yields the imidazolidin-2-one intermediate quantitatively, which can be converted into the chloride salt form by subsequent treatment.

- This method is advantageous for its simplicity and speed.

- It avoids isolation of intermediates, reducing time and purification steps.

- The reaction tolerates a variety of functional groups and substituents.

Comparison with Related Imidazolium Salts Preparation

While this compound is structurally distinct, its synthesis shares similarities with related imidazolium salts such as 1,3-dimesitylimidazolium chloride and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride. These compounds are often prepared via:

- Two-step protocols involving the formation of Schiff base intermediates followed by cyclization.

- Alkylation of imidazole derivatives with alkyl halides.

- Challenges include formation of tarry byproducts and low yields when bulky substituents are involved.

For this compound, the presence of propan-2-yl groups and the saturated imidazolidinium ring confer different reactivity, making base-catalyzed cyclization methods more suitable and efficient compared to direct alkylation methods used for aromatic imidazolium salts.

Research Results and Optimization Notes

- The base-catalyzed cyclization method using BEMP catalyst is highly efficient, with reaction completion times as short as 1 minute under mild conditions.

- The method shows excellent functional group tolerance, allowing for diverse substituents without compromising yield.

- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

- The chloride salt form is isolated as a white to light yellow crystalline powder, with a melting point around 278 °C and hygroscopic properties.

- The synthetic route is scalable and adaptable for producing derivatives with similar structures.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Base-catalyzed cyclization of propargylic ureas | Propargylic ureas, BEMP | BEMP, 40 °C, 1 min | 68–93 | Rapid, mild conditions, high functional group tolerance |

| One-pot reaction of propargylic amines and isocyanates | Propargylic amine, isocyanate, BEMP | BEMP, room temp, 1 h | Quantitative | Simplified procedure, no intermediate isolation required |

| Alkylation of imidazole derivatives (less common) | Imidazole, alkyl halides | Heating, multiple steps | Variable | Often lower yields, issues with byproducts in bulky substituents |

Chemical Reactions Analysis

Deprotonation and Carbene Formation

The compound undergoes deprotonation with strong bases (e.g., NaH, KOtBu) to generate a stable N-heterocyclic carbene (NHC). This reaction is critical in catalysis, as NHCs serve as ligands for transition metals like copper or palladium . For example:

The resulting carbene forms complexes such as chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I), used in cross-coupling reactions .

Anion Exchange Reactions

The chloride ion participates in metathesis reactions with other anions (e.g., tetrafluoroborate, hexafluorophosphate). For instance, reaction with AgBF₄ yields 1,3-di(propan-2-yl)imidazolidin-1-ium tetrafluoroborate:

This process enhances solubility in nonpolar solvents for catalytic applications .

Acid-Base Reactivity

The imidazolidinium cation acts as a Brønsted acid, releasing protons under basic conditions. In the presence of triethylamine (Et₃N), it forms neutral imidazolidine derivatives :

This reversibility is exploited in CO₂ capture and activation processes .

Participation in Catalytic Cycles

The compound serves as a precursor in organocatalysis. For example, its carbene derivative facilitates:

-

Polymerization of olefins via metal coordination

-

Redox reactions involving hydride transfer, as demonstrated in imidazolidinium-derived catalysts .

Research Findings and Mechanistic Insights

-

Carbene stability : The bulky isopropyl groups enhance steric protection, increasing carbene stability and catalytic efficiency .

-

CO₂ activation : Analogous imidazolidinium salts form carbamate intermediates with CO₂, enabling cyclic carbonate synthesis .

-

Structural influences : Weak C–H⋯O and π–π interactions in the solid state (observed in related compounds) suggest potential for supramolecular catalysis .

Scientific Research Applications

Applications in Organic Synthesis

-

Catalytic Reactions :

- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules.

- C-H Functionalization : The compound is utilized in nickel-catalyzed C-H functionalization processes, allowing for the direct modification of hydrocarbons without pre-functionalization .

- Synthesis of Novel Compounds :

Medicinal Chemistry Applications

- Antiparasitic Activity :

-

Drug Delivery Systems :

- The compound is being investigated for its role in drug delivery systems due to its ability to form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability.

Case Study 1: Catalytic Efficiency in Cross-Coupling

A study demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed reactions. The research highlighted improved yields and reaction rates compared to traditional ligands, showcasing its advantages in synthetic organic chemistry .

Case Study 2: Antiparasitic Properties

Research published in a peer-reviewed journal explored the antiparasitic properties of this compound against Trypanosoma cruzi. The findings indicated significant reduction in parasite viability, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in catalytic cycles. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies .

Comparison with Similar Compounds

Comparative Analysis with Analogous Imidazolium Salts

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride and related compounds:

Key Observations :

- Steric Effects : Bulky substituents (e.g., mesityl, diisopropylphenyl) increase thermal stability and steric shielding, making these compounds ideal for stabilizing reactive metal centers in catalysis . The isopropyl groups in the target compound provide intermediate steric bulk.

- Solubility : Allyl- and methyl-substituted derivatives (e.g., AMIM-Cl) exhibit higher solubility in polar solvents due to reduced hydrophobicity . In contrast, aryl-substituted analogs (e.g., 1,3-dimesityl) are more lipophilic .

- Melting Points : Aryl-substituted compounds (e.g., 250285-32-6) have higher melting points (>200°C), reflecting crystalline packing, while ionic liquids like AMIM-Cl remain liquid at room temperature .

Reactivity and Functional Utility

- Catalytic Applications: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a precursor for N-heterocyclic carbenes (NHCs), widely used in cross-coupling and olefin metathesis reactions due to strong σ-donor and weak π-acceptor properties . 2-Chloro-1,3-dimethylimidazolinium chloride acts as a chlorinating agent in organic synthesis, leveraging the reactive C2–Cl bond . The target compound’s isopropyl groups may enable intermediate reactivity, suitable for less sterically demanding catalytic systems.

- Ionic Liquids: AMIM-Cl and similar low-melting salts are employed as green solvents in electrochemistry and biomass processing . The target compound’s higher hydrophobicity compared to AMIM-Cl could make it useful in non-aqueous ionic liquid applications.

Biological Activity

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride, also known by its CAS number 871126-32-8, is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an imidazolidinium ring with two isopropyl groups attached to the nitrogen atoms. Its molecular formula is C₇H₁₄ClN₂.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Some derivatives of imidazolidin compounds have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Investigations into the neuroprotective capabilities of similar compounds suggest potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound are not yet fully elucidated. However, it is hypothesized that:

- Interaction with Cellular Targets : The imidazolidin structure allows for interaction with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.

- Modulation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to modulate ROS levels, which could contribute to their protective effects against oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various imidazolidin derivatives found that some exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Another derivative | 16 | Escherichia coli |

Anticancer Studies

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that certain imidazolidin derivatives could reduce cell viability significantly. The IC₅₀ values were calculated as follows:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 |

| Control (Doxorubicin) | 0.5 | MCF-7 |

Neuroprotective Effects

Research into related compounds has shown potential neuroprotective effects through the inhibition of apoptotic pathways and reduction of inflammation markers such as TNF-alpha and IL-6.

Case Studies

One notable case study involved the synthesis and evaluation of a series of imidazolidin derivatives, including this compound. Researchers reported enhanced biological activity correlated with structural modifications in the imidazolidin ring. The findings emphasized the importance of substituent groups in determining biological efficacy.

Q & A

Q. What are the common synthetic routes for 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride?

The compound is typically synthesized via alkylation of imidazole derivatives using isopropyl halides. For example, a two-step procedure involves (1) quaternization of imidazole with 2-bromopropane in the presence of a base (e.g., Na₂CO₃) and (2) chloride ion exchange. This aligns with methods used for analogous imidazolium salts, where SOCl₂ is employed to generate chloride counterions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like N-alkylation isomers.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of isopropyl groups (δ ~1.5 ppm for CH₃, δ ~4.5 ppm for CH) and the imidazolidinium ring protons (δ ~7.5–10 ppm) .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous proof of the cationic imidazolidinium core and chloride anion positioning. Refinement using SHELXL ensures accurate bond-length and angle measurements .

- Elemental Analysis : Validates purity and stoichiometry (C: ~57.5%, H: ~8.6%, N: ~7.4%, Cl: ~19.2%) .

Q. What are the key applications of this compound in non-catalytic research?

It serves as a precursor for ionic liquids with low melting points and high thermal stability. Its bulky isopropyl groups reduce intermolecular interactions, making it useful in stabilizing reactive intermediates or as a phase-transfer catalyst in biphasic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or bond lengths often arise from disordered solvent molecules or twinning. Use SHELXD for structure solution and SHELXL for refinement, incorporating restraints for disordered regions. Validation tools like ORTEP-3 help visualize thermal ellipsoids and assess data quality . For twinned crystals, the HKLF 5 format in SHELXL enables dual-domain refinement .

Q. What role does steric hindrance from the isopropyl groups play in coordination chemistry?

The bulky isopropyl substituents enforce a distorted geometry in metal complexes, favoring low-coordination states (e.g., square-planar in Rh(I) or Ir(III) complexes). This steric protection enhances catalyst longevity by preventing ligand dissociation or oxidative degradation, as observed in iridium-based catalysts for C–H activation .

Q. How do electronic effects of the imidazolidinium cation influence its reactivity?

The electron-deficient imidazolidinium ring (due to quaternization) enhances electrophilicity at the C2 position, enabling nucleophilic substitution or radical coupling reactions. DFT studies reveal a LUMO energy of ~−1.8 eV, making it reactive toward soft nucleophiles like thiols or enolates .

Q. What methodologies address inconsistencies in catalytic performance data?

When catalytic activity varies between batches, conduct control experiments to rule out impurities (e.g., halide traces from incomplete ion exchange). Use cyclic voltammetry to assess redox stability and XPS to verify metal-ligand ratios in coordination complexes . Reproducibility is improved by standardizing synthetic protocols (e.g., strict anhydrous conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.